molecular formula C19H22N2O2 B5985887 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

カタログ番号: B5985887
分子量: 310.4 g/mol
InChIキー: LOMFEDFYRVYTFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF V600E mutation, which is a common driver mutation in melanoma. Dabrafenib is a promising drug in the treatment of melanoma and is currently being studied for its potential in other cancers as well.

作用機序

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide inhibits the BRAF V600E mutation, which is a common driver mutation in melanoma. The mutation leads to the activation of the MAPK/ERK pathway, which promotes cell growth and survival. This compound binds to the mutated BRAF protein, preventing its activation and inhibiting the MAPK/ERK pathway. This leads to a decrease in cell growth and survival, ultimately resulting in tumor shrinkage.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the MAPK/ERK pathway, leading to a decrease in cell growth and survival. This results in tumor shrinkage and improved overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound has also been shown to have some off-target effects, including inhibition of other kinases such as CRAF and wild-type BRAF.

実験室実験の利点と制限

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a potent and selective inhibitor of the BRAF V600E mutation, making it a valuable tool for studying the role of this mutation in cancer. However, its selectivity means that it may not be effective in cancers without this specific mutation. Additionally, this compound has some off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide. One area of interest is in combination therapy with other targeted therapies or immunotherapies. This compound has shown promising results in combination with trametinib, another inhibitor of the MAPK/ERK pathway. Additionally, there is interest in exploring the potential of this compound in other cancers beyond melanoma, particularly those with mutations in the MAPK/ERK pathway. Finally, there is interest in further understanding the off-target effects of this compound and their potential impact on its clinical efficacy.

合成法

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide can be synthesized through a multistep process starting with 3-methylbenzoic acid. The acid is converted to an acid chloride, which is then reacted with 4-(3-dimethylamino-3-oxopropyl)aniline to form the amide bond. The resulting compound is then subjected to several purification steps to obtain pure this compound.

科学的研究の応用

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential in the treatment of melanoma. It has shown promising results in shrinking tumors and improving overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound is also being studied for its potential in other cancers, including thyroid cancer and non-small cell lung cancer.

特性

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-5-4-6-16(13-14)19(23)20-17-10-7-15(8-11-17)9-12-18(22)21(2)3/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFEDFYRVYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。